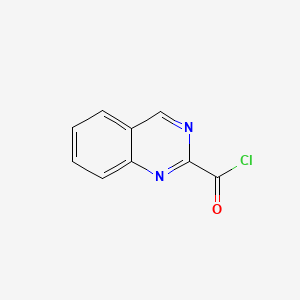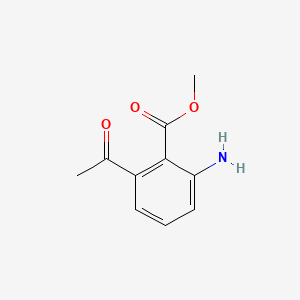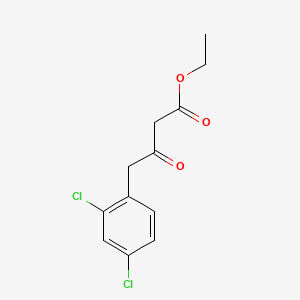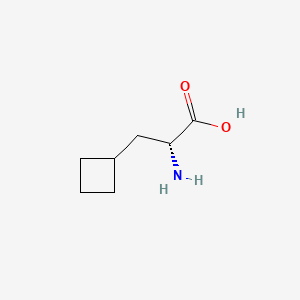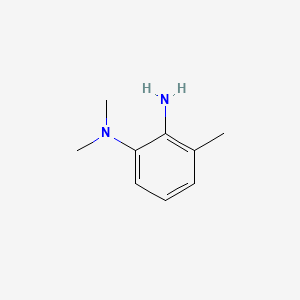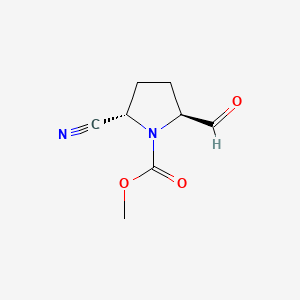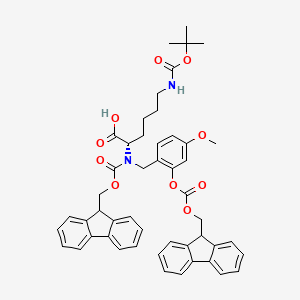
Fmoc-(fmochmb)lys(boc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-(fmochmb)lys(boc)-OH is a synthetic compound used primarily in peptide synthesis. It is a derivative of lysine, a naturally occurring amino acid, and is modified with fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups. These modifications make it a valuable building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Aplicaciones Científicas De Investigación
Fmoc-(fmochmb)lys(boc)-OH has a wide range of applications in scientific research:
Peptide Synthesis: It is extensively used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Biomedical Applications:
Material Science: The self-assembling properties of Fmoc-derivatized peptides make them useful in the development of hydrogels and other biomaterials.
Mecanismo De Acción
Target of Action
Fmoc-(fmochmb)lys(boc)-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are amino acids, specifically lysine residues, in peptide chains . The role of this compound is to protect these residues during the synthesis process, preventing unwanted side reactions and ensuring the correct sequence of amino acids in the final peptide .
Mode of Action
The compound this compound interacts with its targets (amino acids) through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group serves as a temporary protector for the amino group of the amino acid, while the Boc group protects the side chain . These protections allow for the selective addition of amino acids in a stepwise manner to form the desired peptide sequence .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides with a specific sequence of amino acids . These peptides can then be used in various applications, including drug development, biological research, and the production of bioactive compounds .
Action Environment
The action of this compound is influenced by various environmental factors in the laboratory setting, such as temperature, pH, and the presence of other chemicals . For example, the Fmoc group is typically removed under basic conditions, while the Boc group requires acidic conditions for removal . Therefore, careful control of the reaction environment is crucial for the successful use of this compound in peptide synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-(fmochmb)lys(boc)-OH involves several steps:
Reductive Benzylation and Methylation: The initial step involves the reductive benzylation and methylation of lysine to introduce the necessary functional groups.
Debenzylation and Boc Protection: This is followed by debenzylation through catalytic hydrogenolysis and subsequent protection with tert-butyloxycarbonyl (Boc) in a one-pot reaction.
Fmoc Protection:
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the protecting groups are removed or replaced under specific conditions.
Deprotection Reactions: The removal of Fmoc and Boc groups is a common reaction, typically achieved using trifluoroacetic acid (TFA) or other acidic conditions.
Common Reagents and Conditions:
Trifluoroacetic Acid (TFA): Used for the removal of Boc protecting groups.
Piperidine: Commonly used for the removal of Fmoc groups.
Catalytic Hydrogenolysis: Used for debenzylation reactions.
Major Products Formed:
Deprotected Lysine Derivatives: The primary products formed after deprotection reactions are the lysine derivatives without the Fmoc and Boc groups.
Comparación Con Compuestos Similares
Fmoc-Lys(Boc)-OH: Another lysine derivative with similar protecting groups.
Fmoc-Orn(Boc)-OH: An ornithine derivative with Fmoc and Boc protecting groups.
Uniqueness: Fmoc-(fmochmb)lys(boc)-OH is unique due to the specific modifications on the lysine residue, which provide distinct reactivity and stability during peptide synthesis. Its ability to form stable intermediates and its compatibility with various peptide synthesis protocols make it a valuable compound in the field of synthetic chemistry .
Propiedades
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H50N2O10/c1-49(2,3)61-46(54)50-26-14-13-23-43(45(52)53)51(47(55)58-29-41-37-19-9-5-15-33(37)34-16-6-10-20-38(34)41)28-31-24-25-32(57-4)27-44(31)60-48(56)59-30-42-39-21-11-7-17-35(39)36-18-8-12-22-40(36)42/h5-12,15-22,24-25,27,41-43H,13-14,23,26,28-30H2,1-4H3,(H,50,54)(H,52,53)/t43-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEJYVQFPXBQOZ-QLKFWGTOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H50N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
826.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
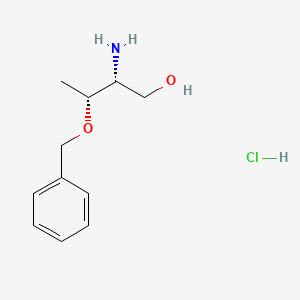
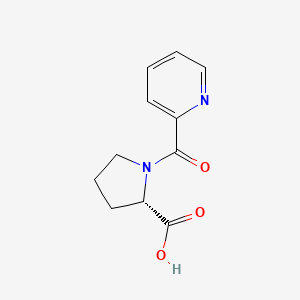
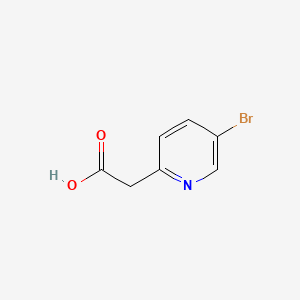

![[2,2'-Bithiophene]-5,5'-diyldiboronic acid](/img/structure/B574362.png)

